REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([O:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[O:15][CH3:16])=[C:6](Cl)[N:5]=[C:4]([C:18]2[CH:23]=[CH:22][N:21]=[C:20]([C:24]#[N:25])[CH:19]=2)[N:3]=1.[CH3:26][C:27]1[CH:28]=[CH:29][C:30]([S:33]([NH2:36])(=[O:35])=[O:34])=[N:31][CH:32]=1.C(=O)([O-])[O-].[K+].[K+].Cl>C1N2CCN(CC2)C1.O.CC(C)=O>[Cl:1][C:2]1[N:3]=[C:4]([C:18]2[CH:23]=[CH:22][N:21]=[C:20]([C:24]#[N:25])[CH:19]=2)[N:5]=[C:6]([NH:36][S:33]([C:30]2[CH:29]=[CH:28][C:27]([CH3:26])=[CH:32][N:31]=2)(=[O:35])=[O:34])[C:7]=1[O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[O:15][CH3:16] |f:2.3.4|
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=C1OC1=C(C=CC=C1)OC)Cl)C1=CC(=NC=C1)C#N
|
Name
|
|
Quantity
|
6.06 g
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=NC1)S(=O)(=O)N
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
190 mg
|
Type
|
catalyst
|
Smiles
|
C1CN2CCN1CC2
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
the suspension was stirred at 40° C. for 5 hr and at 20° C. for 15 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Acetone was removed by evaporation
|
Type
|
STIRRING
|
Details
|
the suspension was stirred for 1 hr
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with 100 ml of water
|
Type
|
TEMPERATURE
|
Details
|
The residue was heated
|
Type
|
TEMPERATURE
|
Details
|
(reflux) in 100 ml of methanol for 1 hr
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
by cooling to 20° C
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
CUSTOM
|
Details
|
dried at 80° C.
|
Type
|
WAIT
|
Details
|
2000 Pa for 16 hr
|
Duration
|
16 h
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=NC(=N1)C1=CC(=NC=C1)C#N)NS(=O)(=O)C1=NC=C(C=C1)C)OC1=C(C=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |